molecular formula C15H21NO7 B1206454 Sesbanimide CAS No. 85719-78-4

Sesbanimide

Cat. No.: B1206454
CAS No.: 85719-78-4
M. Wt: 327.33 g/mol
InChI Key: ULQATHQJWVNXEJ-UHFFFAOYSA-N
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Description

Sesbanimide is a cytotoxic polyketide compound first isolated from the seeds of the plant Sesbania drummondii It belongs to a family of glutarimide-containing polyketides, which are known for their potent biological activities, particularly their cytotoxic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sesbanimide involves several key steps. One notable synthetic route includes the reaction of cyclopentadiene with glyoxylic acid to form a bicyclic lactone intermediate. This intermediate undergoes further transformations, including conjugate addition and cyclization reactions, to yield this compound. The use of lithium perchlorate in diethyl ether is a critical condition for promoting the conjugate addition step .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and microbial fermentation may offer potential avenues for industrial production in the future.

Chemical Reactions Analysis

Types of Reactions: Sesbanimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its cytotoxic properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enabling the synthesis of novel analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Sesbanimide has a wide range of scientific research applications, including:

Mechanism of Action

Sesbanimide is part of a family of glutarimide-containing polyketides, which includes compounds such as this compound D, E, and F. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound R, for example, exhibits an additional arginine moiety, which distinguishes it from other sesbanimides . The unique structural variations among these compounds contribute to their diverse biological activities and potential therapeutic applications.

Comparison with Similar Compounds

This compound’s uniqueness lies in its specific structural features and potent cytotoxic activity, making it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQATHQJWVNXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85719-78-4, 92282-10-5
Record name Sesbanimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESBANIMIDE B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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